molecular formula C10H8N2O3 B8409308 5-(3-Hydroxyphenyl)-4-oxazolecarboxamide

5-(3-Hydroxyphenyl)-4-oxazolecarboxamide

Cat. No.: B8409308
M. Wt: 204.18 g/mol
InChI Key: VSWNOVVTLSNBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Hydroxyphenyl)-4-oxazolecarboxamide is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(3-hydroxyphenyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C10H8N2O3/c11-10(14)8-9(15-5-12-8)6-2-1-3-7(13)4-6/h1-5,13H,(H2,11,14)

InChI Key

VSWNOVVTLSNBQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(N=CO2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-Methoxyphenyl)-4-oxazolecarboxamide (1.29 g, 5.9 mmol) was dissolved in dichloromethane (120 mL) and cooled to about 0° C. under N2. Boron tribromide solution (29 mL of 1 M in dichloromethane) was added dropwise and the solution stirred about 18 hours at room temperature. Methanol (10 mL) was added dropwise {caution: reacts vigorously}, and after being stirred 10 min the solution was concentrated onto SiO2 and chromatographed (elution with 20% methanol/ethyl acetate) to give the phenol 848 mg (70%), mp 202°-204° C.IR (KBr, cm-1) 3398, 3188, 3132, 1684, 1608, 1572, 1254, 1190, 866, 694, 618. 1H NMR (300 MHz, DMSO-d6)δ 6.82 to 6.85 (1H, m), 7.26 (1H, t, J=8.0 Hz) 7.56 to 7.69 (4H, m), 8.49 (1H, s), 9.66 (1H, s). 13C NMR 75 MHz, DMSO-d6) ppm 114.62, 116.95, 118.59, 128.08, 129.04, 129.52, 149.87, 151.10, 157.22, 162.80. m/e 205 (MH+).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
70%

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